A Technical Guide to the Structural Elucidation of (2-Amino-5-methylphenyl)(phenyl)methanol
A Technical Guide to the Structural Elucidation of (2-Amino-5-methylphenyl)(phenyl)methanol
Abstract
The unambiguous determination of a molecule's three-dimensional structure is the bedrock of modern chemical and pharmaceutical science. For novel compounds like (2-Amino-5-methylphenyl)(phenyl)methanol, a comprehensive structural analysis is not merely an academic exercise; it is a critical prerequisite for understanding its reactivity, potential biological activity, and suitability for drug development. This guide provides an in-depth, methodology-driven exploration of the analytical workflow required to confirm the identity and structure of this aromatic amino alcohol. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each step is presented with the underlying scientific rationale, ensuring that the described workflow is a self-validating system for researchers and drug development professionals.
Introduction: The Imperative for Structural Certainty
(2-Amino-5-methylphenyl)(phenyl)methanol (C₁₄H₁₅NO) is a chiral aromatic amino alcohol.[1] Its structure, featuring a stereocenter and multiple reactive functional groups—a primary amine, a hydroxyl group, and two distinct aromatic rings—suggests a rich chemical landscape for further functionalization and a potential for diverse biological interactions. Such molecules are often key intermediates in the synthesis of pharmaceuticals, including benzodiazepine derivatives.[2] Before any advanced application can be considered, its molecular structure must be unequivocally confirmed. This guide details the logical and experimental progression from initial synthesis to absolute structural confirmation, emphasizing the synergy between different analytical techniques.
Synthesis and Purification: Establishing a Clean Baseline
The elucidation process begins with a pure sample. A common synthetic route to this class of compounds involves the reduction of the corresponding aminobenzophenone. The causality is straightforward: reducing the ketone to a secondary alcohol is a well-established transformation that introduces the desired hydroxyl group and the chiral center.
Plausible Synthetic Pathway: The synthesis commences with the reduction of 2-Amino-5-methylbenzophenone. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a suitable reagent for this transformation due to its selectivity for the ketone over other potential reducible groups in the molecule.
Experimental Protocol: Synthesis
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Dissolution: Dissolve 2-Amino-5-methylbenzophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the temperature to 0-5 °C. This is critical to control the exothermic reaction and minimize side products.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of deionized water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. The organic layers contain the desired product.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield pure (2-Amino-5-methylphenyl)(phenyl)methanol.
The Analytical Workflow: A Multi-Pronged Approach
No single technique can provide the complete structural picture. True confidence is achieved by integrating orthogonal datasets that each interrogate a different aspect of the molecule's properties. The workflow presented below is designed to be systematic and self-corroborating.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry: The Molecular Formula Gatekeeper
Expertise: The first question for any unknown is "What is its mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition. Its accuracy allows us to distinguish between isobaric formulas, providing a critical check on the expected product.
Expected Data for C₁₄H₁₅NO:
-
Molecular Weight: 213.28 g/mol [1]
-
Exact Mass (Monoisotopic): 213.1154 Da
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The primary amine and, to a lesser extent, the alcohol are readily protonated to form the [M+H]⁺ ion.
-
Analysis: Analyze using a Time-of-Flight (TOF) mass analyzer for high mass accuracy.
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Data Interpretation: The primary observation should be a peak at m/z 214.1227, corresponding to the protonated molecule [C₁₄H₁₅NO + H]⁺. The measured mass should be within 5 ppm of the calculated exact mass.
Trustworthiness: The fragmentation pattern in tandem MS (MS/MS) provides a structural fingerprint. Key expected fragments validate the connectivity. For instance, the loss of water (-18 Da) from the protonated parent ion is characteristic of an alcohol. Cleavage adjacent to the hydroxyl/phenyl-bearing carbon can yield fragments corresponding to the substituted aniline and benzyl portions of the molecule.
Infrared Spectroscopy: Functional Group Identification
Expertise: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present. For our target molecule, we are looking for definitive evidence of the N-H bonds of the primary amine and the O-H bond of the alcohol. The absence of a strong carbonyl (C=O) stretch around 1680 cm⁻¹ is a crucial piece of evidence that the reduction of the precursor ketone was successful.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Interpretation: Analyze the spectrum for key absorption bands.
Table 1: Expected IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 (Broad) | The broadness is due to intermolecular hydrogen bonding. Its presence is a primary indicator of the alcohol functional group.[3] |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 (Two sharp peaks) | Primary amines show two distinct N-H stretching bands, a key diagnostic feature.[4] |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Confirms the presence of the phenyl and substituted phenyl rings. |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Corresponds to the methyl group and the benzylic C-H. |
| C=C (Aromatic) | Ring Stretching | 1600 & 1500 (approx.) | Characteristic absorptions for the aromatic rings. |
| C-O (Alcohol) | Stretching | 1250 - 1050 | Confirms the carbon-oxygen single bond of the secondary alcohol.[3] |
Trustworthiness: The self-validating aspect comes from observing all expected peaks and the absence of unexpected ones. For example, seeing the O-H and N-H stretches while confirming the disappearance of the C=O peak from the starting material provides high confidence in the success of the chemical transformation.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise: While MS confirms the formula and IR identifies functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise C-H framework. It is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often advantageous as it can slow the exchange of O-H and N-H protons, allowing them to be observed more clearly and sometimes even show coupling.[3]
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides one signal for each unique carbon atom.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz) The proton spectrum is the most information-rich. We predict signals for the aromatic protons, the benzylic proton, the methyl group, and the exchangeable amine and hydroxyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl-H | 7.40 - 7.20 | Multiplet | 5H | Unsubstituted phenyl ring protons. |
| Aromatic-H (H6) | ~7.05 | Doublet | 1H | Ortho to the CH(OH) group. |
| Aromatic-H (H4) | ~6.70 | Doublet of Doublets | 1H | Ortho to both the amino and methyl groups. |
| Aromatic-H (H3) | ~6.60 | Doublet | 1H | Ortho to the amino group. |
| CH(OH) | ~5.80 | Singlet | 1H | The benzylic proton, deshielded by both the phenyl ring and the hydroxyl group. |
| NH₂ | ~3.70 | Broad Singlet | 2H | Exchangeable protons of the primary amine. Position is concentration-dependent.[4] |
| OH | ~2.50 | Broad Singlet | 1H | Exchangeable proton of the alcohol. Position is concentration-dependent.[3] |
| CH₃ | ~2.25 | Singlet | 3H | Methyl group on the aromatic ring. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) The ¹³C spectrum confirms the carbon skeleton. We expect 12 distinct signals (some aromatic carbons may overlap) as the two phenyl rings are inequivalent.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |
| Aromatic C (ipso-phenyl) | ~145 | Attached to the carbinol carbon. |
| Aromatic C (C2-amino) | ~144 | Attached to the amino group. |
| Aromatic C (unsubst. phenyl) | 129 - 126 | Phenyl ring carbons. |
| Aromatic C (substituted ring) | 130 - 115 | Carbons of the aminomethylphenyl ring. |
| CH(OH) | ~75 | The carbinol carbon, deshielded by the oxygen. |
| CH₃ | ~20 | The methyl group carbon. |
Trustworthiness: The true power of NMR comes from 2D correlation experiments.
-
COSY would show coupling between adjacent aromatic protons.
-
HSQC would definitively link each proton signal (Table 2) to its directly attached carbon signal (Table 3).
-
HMBC is the ultimate validation tool. It would show correlations between protons and carbons 2-3 bonds away. For example, the benzylic CH(OH) proton (δ ~5.80) should show correlations to the ipso-carbon of the unsubstituted phenyl ring and carbons C2, C6, and C1 of the substituted ring, locking the entire molecular assembly together.
Caption: Key HMBC correlations from the benzylic proton.
Single-Crystal X-ray Diffraction: The Absolute Proof
Expertise: While NMR provides an unparalleled view of the molecule's structure in solution, X-ray crystallography provides its precise, three-dimensional arrangement in the solid state.[5][6] It is the "gold standard" for structural determination, capable of resolving bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is present or anomalous dispersion is used).
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-purity material from the NMR sample is dissolved in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol, acetone). Slow evaporation, slow cooling, or vapor diffusion is used to grow single crystals of sufficient size and quality.[7]
-
Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[7] The crystal is then irradiated with a monochromatic X-ray beam, and diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods and refined using least-squares methods to generate a final model of the atomic positions.[8]
Trustworthiness: The quality of a crystal structure is self-reported through several key metrics.
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 (5%) is considered excellent for small molecules.
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.
-
Residual Electron Density: Should be minimal, indicating that all atoms have been correctly placed in the model.
The resulting structure, with its precise atomic coordinates, provides the ultimate, unambiguous validation of the connectivity deduced from NMR and is the final arbiter in any structural debate.
Conclusion: A Symphony of Evidence
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(Image generated for illustrative purposes)